molecular formula C23H18N2O4 B2825527 N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide CAS No. 1024723-38-3

N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide

Cat. No.: B2825527
CAS No.: 1024723-38-3
M. Wt: 386.407
InChI Key: DSRNZNHPLJEGBC-ZVHZXABRSA-N
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Description

N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes an indene moiety and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 1,3-dioxo-2,3-dihydro-1H-indene-2-carbaldehyde and 2-(naphthalen-1-yloxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide is unique due to its combination of an indene moiety and a naphthalene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in research and industrial applications .

Properties

IUPAC Name

N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-14(21-22(27)17-10-4-5-11-18(17)23(21)28)24-25-20(26)13-29-19-12-6-8-15-7-2-3-9-16(15)19/h2-12,21H,13H2,1H3,(H,25,26)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNZNHPLJEGBC-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC2=CC=CC=C21)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=CC2=CC=CC=C21)/C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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